molecular formula C22H27N3O5S2 B2736754 1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 956252-54-3

1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B2736754
CAS RN: 956252-54-3
M. Wt: 477.59
InChI Key: PUADCTIEELZCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-butoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their structure, which includes a sulfonyl functional group attached to an amine group. They have a wide range of applications, including in the manufacture of dyes and detergents, and as drugs with antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a sulfonyl group attached to a butoxybenzene group. The presence of these functional groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group could undergo reactions typical of sulfonyl chlorides, such as substitution reactions with amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, influencing its solubility in different solvents .

Scientific Research Applications

Antimycobacterial Activity

A study by Chen et al. (2021) highlighted the design and synthesis of sulfonamide compounds optimized from sulfaphenazole for treating Mycobacterium tuberculosis. The research identified compounds with promising antimycobacterial activity and low cytotoxicity, suggesting potential in tuberculosis treatment regimens. Compound 10d, in particular, showed good activity with minimal risk of drug-drug interactions due to low inhibition of CYP 2C9 (Chen et al., 2021).

Anticancer and Radiosensitizing Effects

Ghorab et al. (2015) synthesized a novel series of sulfonamide derivatives to investigate their in-vitro anticancer activity. These compounds, particularly 4a, 4b, 5a, 6a, 6b, 8, 9, 11, 13, 18, and 19, exhibited higher anticancer activity against human tumor liver cell lines (HEPG-2) than doxorubicin, with IC50 values ranging from 11.0 to 31.8 μM. Moreover, several compounds showed potential as radiosensitizers, enhancing the cell-killing effect of γ-radiation (Ghorab et al., 2015).

Enzyme Inhibition for Disease Treatment

Research by Sapegin et al. (2018) introduced a novel class of [1,4]oxazepine-based primary sulfonamides as inhibitors of human carbonic anhydrases, which are relevant for treating conditions like glaucoma and epilepsy. The study demonstrated strong inhibition of therapeutically relevant carbonic anhydrases, showcasing the dual role of the primary sulfonamide functionality in enzyme inhibition (Sapegin et al., 2018).

Antimicrobial Agents

A series of sulfonamides synthesized from 4-hydrazinylbenzenesulfonamide were evaluated for their in vitro antimicrobial activities against various bacterial and fungal strains. Compounds exhibited significant inhibition, with compound 2b showing notable antifungal activity against A. niger. This research underscores the potential of sulfonamide derivatives as antimicrobial agents, with implications for developing new treatments for infectious diseases (Thach et al., 2020).

Future Directions

The future directions for research on this compound could include studying its potential applications, such as its use as a drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties, and its reactivity with other compounds .

properties

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-5-6-16-30-20-12-14-21(15-13-20)31(26,27)25-18(3)22(17(2)23-25)32(28,29)24(4)19-10-8-7-9-11-19/h7-15H,5-6,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUADCTIEELZCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.